5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 321998-64-5
VCID: VC7278631
InChI: InChI=1S/C17H12BrN3S/c1-21-17(22-14-9-7-13(18)8-10-14)15(11-19)16(20-21)12-5-3-2-4-6-12/h2-10H,1H3
SMILES: CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)SC3=CC=C(C=C3)Br
Molecular Formula: C17H12BrN3S
Molecular Weight: 370.27

5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

CAS No.: 321998-64-5

Cat. No.: VC7278631

Molecular Formula: C17H12BrN3S

Molecular Weight: 370.27

* For research use only. Not for human or veterinary use.

5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile - 321998-64-5

Specification

CAS No. 321998-64-5
Molecular Formula C17H12BrN3S
Molecular Weight 370.27
IUPAC Name 5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C17H12BrN3S/c1-21-17(22-14-9-7-13(18)8-10-14)15(11-19)16(20-21)12-5-3-2-4-6-12/h2-10H,1H3
Standard InChI Key LMLJJAQLXHUVIU-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)SC3=CC=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

The molecular structure of 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (C₁₇H₁₂BrN₃S) features a pyrazole ring substituted at positions 1, 3, 4, and 5. Key structural attributes include:

  • Position 1: A methyl group (-CH₃) that reduces ring acidity and influences solubility.

  • Position 3: A phenyl ring providing steric bulk and π-π interaction capabilities.

  • Position 4: A carbonitrile group (-CN) that enhances electrophilicity and serves as a hydrogen-bond acceptor.

  • Position 5: A 4-bromophenylsulfanyl group (-S-C₆H₄-Br), introducing halogenated aromaticity and sulfur-based reactivity .

The bromine atom at the para position of the phenylsulfanyl group contributes to molecular weight (MW: 377.27 g/mol) and polarizability, while the nitrile group increases dipole moments, affecting crystallization behavior .

Synthetic Methodologies

Precursor-Based Approaches

Synthesis of pyrazole-4-carbonitriles often employs multicomponent reactions (MCRs). A modified layered double hydroxide (LDH) catalyst, as described by Momeni and Ghorbani-Vaghei, facilitates one-pot condensation of phenylhydrazine, aldehydes, and malononitrile under mild conditions (55°C, ethanol/water) . For the target compound, adaptations might involve:

  • Step 1: Condensation of 4-bromothiophenol with a preformed 1-methyl-3-phenylpyrazole-4-carbonitrile intermediate.

  • Step 2: Sulfur alkylation using a coupling agent (e.g., CuI) to introduce the 4-bromophenylsulfanyl group .

Catalytic Optimization

Copper-catalyzed C-S bond formation, as demonstrated in analogous sulfanylpyrazole syntheses, offers high regioselectivity. Reaction conditions typically involve:

  • Solvent: Ethanol/water (1:1) for solubility and eco-compatibility .

  • Temperature: 55–80°C to balance reaction rate and side-product formation.

  • Yield: ~70–85% based on similar protocols .

Physicochemical Properties

Spectroscopic Data

  • FT-IR: Peaks at ~2200 cm⁻¹ (C≡N stretch), 690 cm⁻¹ (C-Br), and 1250 cm⁻¹ (C-S) .

  • ¹H NMR (CDCl₃):

    • δ 7.5–7.8 ppm (aryl protons from phenyl and bromophenyl groups).

    • δ 3.9 ppm (singlet for N-CH₃).

    • Absence of NH₂ signals confirms nitrile over amine functionality .

  • ¹³C NMR: Signals at ~115 ppm (CN), 120–135 ppm (aromatic carbons), and 40 ppm (N-CH₃) .

Thermal and Solubility Profiles

  • Melting Point: Estimated 160–170°C based on brominated analogs .

  • Solubility:

    • Polar solvents: Moderate in DMSO and DMF.

    • Nonpolar solvents: Low in hexane or ether .

  • Stability: Degrades above 200°C; sensitive to prolonged UV exposure due to C-Br and C-S bonds .

Reactivity and Functionalization

Nitrile Group Transformations

The -CN group participates in:

  • Nucleophilic additions to form amidines or tetrazoles.

  • Reduction to primary amines using LiAlH₄.

Sulfanyl Group Reactivity

  • Oxidation: Forms sulfoxide (R-SO-R') or sulfone (R-SO₂-R') with H₂O₂ or peracids.

  • Coupling reactions: Suzuki-Miyaura cross-coupling via C-Br bond activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator